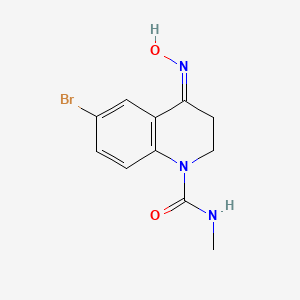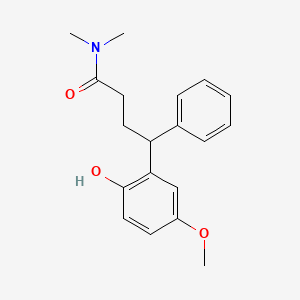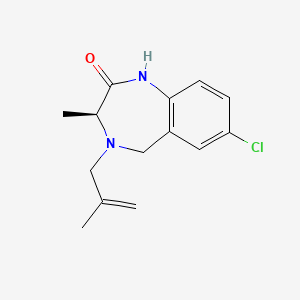
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: is a mouthful, isn’t it? Let’s break it down. This compound belongs to the benzodiazepine family, which is well-known for its diverse pharmacological properties. Benzodiazepines often act as anxiolytics, sedatives, hypnotics, and muscle relaxants. Our specific compound here has a chlorine atom at position 7, a methyl group at position 3, and a propenyl (allyl) group at position 4. The (3S)- configuration indicates the stereochemistry of the chiral center at position 3.
Preparation Methods
Synthetic Routes::
Ring Closure Method: One common synthetic route involves cyclization of a suitable precursor. For instance, starting with a 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-2H-1,4-benzodiazepine-2,5(3H)-dione intermediate, ring closure occurs to form our target compound.
Reductive Amination: Another approach is reductive amination of a ketone precursor with an amine, followed by cyclization.
Heterocyclization: The compound can be synthesized via heterocyclization reactions involving appropriate reagents.
Industrial Production:: Industrial-scale production methods typically involve efficient and cost-effective processes. Unfortunately, specific details about large-scale synthesis of this compound are scarce in the literature.
Chemical Reactions Analysis
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group or the allyl group.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Chlorine substitution reactions are possible.
Ring Opening: Cleavage of the diazepine ring can occur under specific conditions.
Common reagents include reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., thionyl chloride), and strong acids/bases.
Major products depend on reaction conditions, but derivatives with modified substituents are typical outcomes.
Scientific Research Applications
Medicine: Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants.
Neuroscience: Research on their GABAergic effects and receptor interactions.
Drug Development: Exploration of novel derivatives for improved pharmacological profiles.
Mechanism of Action
Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization, and neuronal inhibition. The (3S)-stereochemistry influences receptor affinity.
Comparison with Similar Compounds
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: stands out due to its unique combination of substituents. Similar compounds include diazepam, lorazepam, and alprazolam.
Remember, chemistry is like a complex dance of atoms—sometimes intricate, sometimes dazzling.
Properties
CAS No. |
258849-89-7 |
|---|---|
Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
(3S)-7-chloro-3-methyl-4-(2-methylprop-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H17ClN2O/c1-9(2)7-17-8-11-6-12(15)4-5-13(11)16-14(18)10(17)3/h4-6,10H,1,7-8H2,2-3H3,(H,16,18)/t10-/m0/s1 |
InChI Key |
LPXYSBDESRHYBT-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


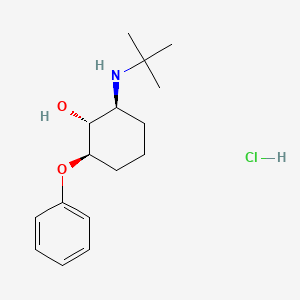

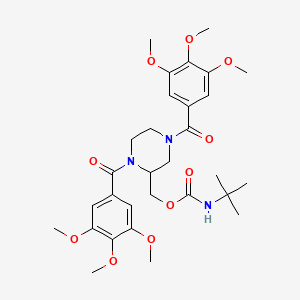
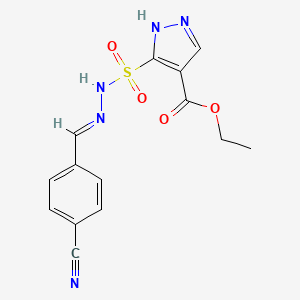
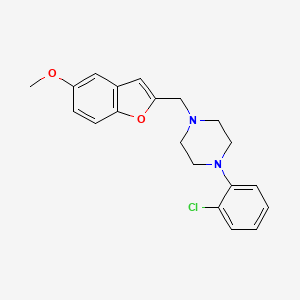
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)


